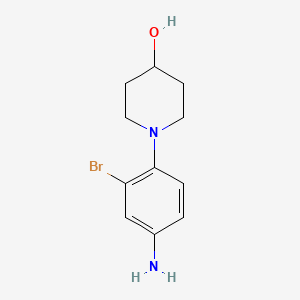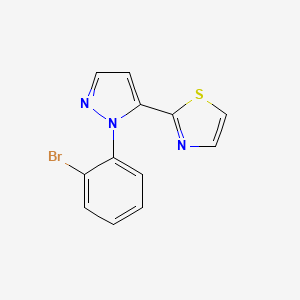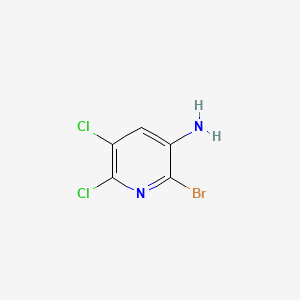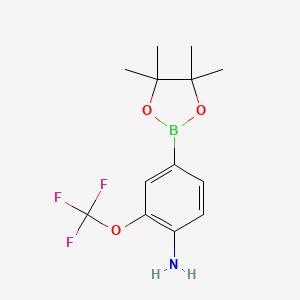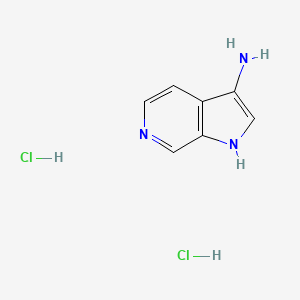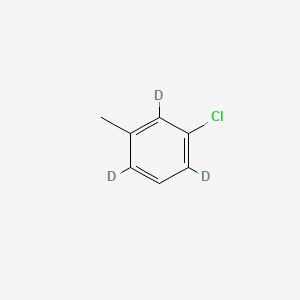
3-Chlorotoluene-2,4,6-d3
Descripción general
Descripción
3-Chlorotoluene-2,4,6-d3, also known as m-Chlorotoluene or 1-Chloro-3-methylbenzene, is a stable compound if stored under recommended conditions . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of chlorotoluenes like 3-Chlorotoluene-2,4,6-d3 often involves the direct reaction of toluene with chlorine . A laboratory route to 2- and 4-chlorotoluene proceeds from 2- and 4-toluidines (i.e., 2- and 4-aminotoluene). These compounds are diazotized followed by treatment with cuprous chloride .Molecular Structure Analysis
The molecular formula of 3-Chlorotoluene-2,4,6-d3 is C7H7Cl . The average mass is 126.584 Da and the monoisotopic mass is 126.023628 Da .Chemical Reactions Analysis
Chlorotoluenes are aryl chlorides based on toluene in which at least one aromatic hydrogen atom is replaced with a chlorine atom . They are precursors to the corresponding benzyl chloride (ClC6H4CH2Cl), benzaldehyde (ClC6H4CHO), and benzoyl chloride (ClC6H4C(O)Cl) .Physical And Chemical Properties Analysis
3-Chlorotoluene-2,4,6-d3 is a colorless liquid . It has a density of approximately 1.072 g/ml . It is practically insoluble in water but soluble in non-polar solvents such as aromatic hydrocarbons .Safety And Hazards
3-Chlorotoluene-2,4,6-d3 is a flammable liquid and vapor . It may be harmful if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .
Propiedades
IUPAC Name |
2-chloro-1,3,5-trideuterio-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOUNOBYRMOXQQ-QGZYMEECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorotoluene-2,4,6-d3 | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)
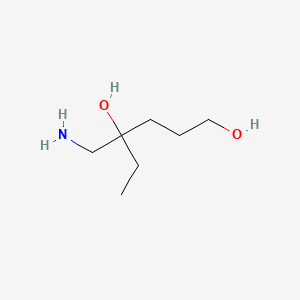
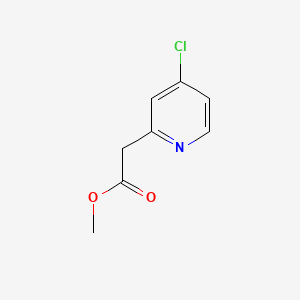
![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)
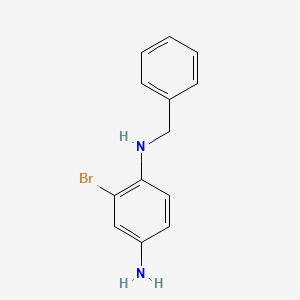
![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)
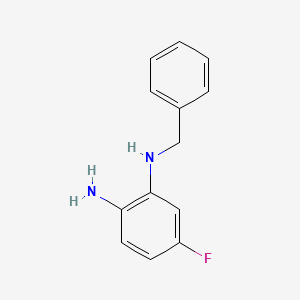
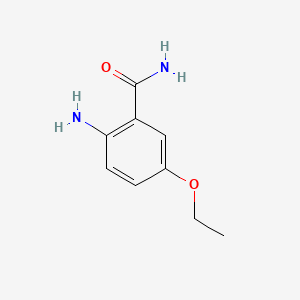
![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)
